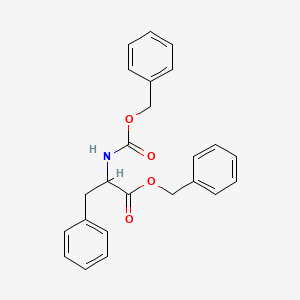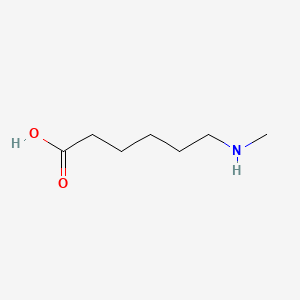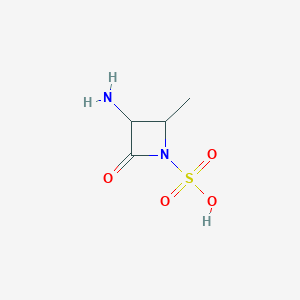
Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine is a complex nickel compound with a highly intricate structure. This compound is notable for its extensive cyclic framework and multiple tert-butyl groups, which contribute to its stability and unique chemical properties.
Méthodes De Préparation
The synthesis of Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine involves multiple steps, including the formation of the macrocyclic ligand and its subsequent complexation with nickel ions. The reaction conditions typically require high temperatures and inert atmospheres to prevent oxidation and ensure the purity of the final product .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel(III) or nickel(IV) species.
Reduction: It can be reduced to lower oxidation states of nickel, often using reducing agents like sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the development of advanced materials with specific electronic and magnetic properties.
Mécanisme D'action
The mechanism by which Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical outcomes. The pathways involved often include redox reactions and coordination chemistry .
Comparaison Avec Des Composés Similaires
Compared to other nickel complexes, Nickel(II) 2,11,20,29-tetra-butyl-2,3-naphthalocyanine is unique due to its extensive cyclic structure and multiple tert-butyl groups. Similar compounds include:
Nickel(II) phthalocyanine: Known for its use in dye-sensitized solar cells.
Nickel(II) porphyrin: Used in catalysis and as a model for biological systems.
Nickel(II) salen: Employed in asymmetric synthesis and polymerization reactions.
This compound’s distinct structure and properties make it a valuable tool in various fields of research and industry.
Propriétés
Formule moléculaire |
C64H56N8Ni |
|---|---|
Poids moléculaire |
995.9 g/mol |
Nom IUPAC |
nickel(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene |
InChI |
InChI=1S/C64H56N8.Ni/c1-61(2,3)41-17-13-33-25-45-49(29-37(33)21-41)57-65-53(45)70-58-51-31-39-23-43(63(7,8)9)19-15-35(39)27-47(51)55(67-58)72-60-52-32-40-24-44(64(10,11)12)20-16-36(40)28-48(52)56(68-60)71-59-50-30-38-22-42(62(4,5)6)18-14-34(38)26-46(50)54(66-59)69-57;/h13-32H,1-12H3;/q-2;+2 |
Clé InChI |
MIKHBOHOMPHOAH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.[Ni+2] |
SMILES canonique |
CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1638409.png)
![1-[(2,4-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638420.png)





![N-[(2-fluorophenyl)methyl]hexan-1-amine](/img/structure/B1638457.png)
![Benzo[b]thiophen-2-ylmethyl-isopropyl-amine](/img/structure/B1638463.png)
-](/img/structure/B1638465.png)

